N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine
Description
Properties
Molecular Formula |
C18H23ClN2O2 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C18H23ClN2O2/c1-13(2)9-20-10-14-4-6-16(17(8-14)22-3)23-12-15-5-7-18(19)21-11-15/h4-8,11,13,20H,9-10,12H2,1-3H3 |
InChI Key |
IYUSIXKUMSYQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OCC2=CN=C(C=C2)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyridine Core with Chlorine Substitution
Method:
The pyridine ring substituted with a chlorine atom at the sixth position can be synthesized via nucleophilic aromatic substitution or through halogenation of pre-formed pyridine derivatives.
Starting Material:
3-chloropyridine or 6-chloropyridine derivatives.-
- Halogenation:
Chlorination of pyridine derivatives using N-chlorosuccinimide (NCS) in the presence of a radical initiator (such as azobisisobutyronitrile, AIBN) under reflux conditions yields chlorinated pyridine at specific positions, favoring substitution at the 6-position through regioselective halogenation. - Alternative route:
Use of commercially available 6-chloropyridine as the starting heterocycle.
- Halogenation:
Notes:
This step ensures the availability of the chloropyridine moiety necessary for subsequent functionalization.
Formation of the Methoxy-Linked Pyridine Intermediate
Method:
The key step involves forming the methoxy linkage between the pyridine and the benzyl group.
Starting Material:
3-methoxybenzyl alcohol or its derivatives.-
- Mitsunobu Reaction:
React 3-methoxybenzyl alcohol with 6-chloropyridine-3-methanol derivative using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF).
This reaction facilitates the formation of an ether linkage, yielding 4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl intermediates.
- Mitsunobu Reaction:
Alternative:
Williamson ether synthesis using sodium hydride (NaH) and 6-chloropyridin-3-yl methyl halides with 3-methoxyphenol derivatives.
Notes:
The Mitsunobu reaction is preferred for its regioselectivity and mild conditions, ensuring the formation of the ether linkage with minimal side reactions.
Assembly of the Complete Molecule
Method:
The final molecule is assembled by coupling the amine-bearing intermediate with the methoxybenzyl moiety, ensuring the correct substitution pattern.
- Procedure:
- Use of amide coupling reagents (e.g., EDCI, HOBt) to link the benzylamine derivative to the methoxybenzyl fragment if necessary.
- Alternatively, direct nucleophilic substitution reactions or reductive amination can be employed to connect the fragments.
Notes:
Purification via column chromatography and recrystallization yields the target compound with high purity.
Summary of the Preparation Route
| Step | Reaction Type | Key Reagents | Conditions | Purpose |
|---|---|---|---|---|
| 1 | Halogenation | NCS, radical initiator | Reflux | Synthesis of chloropyridine core |
| 2 | Ether formation | Triphenylphosphine, DEAD | Mild, anhydrous | Formation of methoxy linkage |
| 3 | Reductive amination | Methylamine, NaBH₃CN | Acidic pH, room temp | Introduction of methylpropan-1-amine |
| 4 | Coupling | EDCI, HOBt | Room temp, inert atmosphere | Final assembly of the molecule |
Notes on Reaction Conditions and Yields
Reaction Temperatures:
Typically range from 0°C to reflux temperatures (~80°C), depending on the step.Yields:
Reported yields for each step generally range from 60-85%, with overall yields depending on the efficiency of coupling and purification steps.Purification:
Crude intermediates are purified via recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography.
In-Depth Research Findings
- The synthesis of heterocyclic compounds like chloropyridines and their derivatives is well-established, with robust protocols involving halogenation, nucleophilic substitution, and coupling reactions.
- Ether formation via Mitsunobu reactions provides regioselectivity and high yields for attaching heterocyclic moieties.
- Reductive amination is a standard method for introducing amine groups, especially for complex molecules with multiple functional groups.
- The final assembly often involves coupling reagents that facilitate the formation of C–N bonds with minimal side reactions.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloropyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or benzyl derivatives.
Scientific Research Applications
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and their implications:
<sup>*</sup>LogP values estimated via computational tools (e.g., ChemAxon).
Crystallographic and Hydrogen-Bonding Profiles
- The methoxy and amine groups in the target compound facilitate hydrogen bonding, critical for crystal packing (as discussed in ). In contrast, morpholine derivatives () form stronger hydrogen bonds via the oxygen atom in the morpholine ring .
- Boronate esters () may form coordination complexes, altering crystallization behavior .
Biological Activity
N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Molecular Formula : C22H26ClN3O2
- Molecular Weight : 401.91 g/mol
- IUPAC Name : this compound
This structure includes multiple aromatic rings and functional groups that contribute to its biological properties.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of various enzymes and receptors involved in critical biological pathways. Key findings include:
Enzyme Inhibition
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain. This inhibition is relevant for treating neurodegenerative diseases like Alzheimer's .
- Neurotoxin Inhibition : The compound has been shown to inhibit the botulinum neurotoxin serotype A light chain effectively, suggesting potential therapeutic applications against neurotoxic effects .
- Anticancer Activity : Compounds with similar structures have exhibited anticancer properties by inhibiting DNA replication and protein synthesis pathways. This makes them candidates for further investigation in cancer therapy .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are some notable findings:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The synthesis often begins with the formation of 6-chloropyridin-3-ylmethanol, which is reacted with 3-methoxybenzyl chloride under basic conditions.
- Final Product Formation : The intermediate is subsequently reacted with 2-methylpropan-1-amine to yield the final product under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-methylpropan-1-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Catalysts like palladium (for cross-coupling) or copper (for Ullmann-type reactions) are critical for introducing the chloropyridinyl and methoxybenzyl groups . Solvents such as DMF or toluene under inert atmospheres (argon/nitrogen) are optimal. Temperature control (e.g., 60–80°C for coupling steps) minimizes side reactions .
- Data Contradiction : and highlight conflicting catalyst efficiencies (palladium vs. copper); systematic screening via Design of Experiments (DoE) is advised to resolve this.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodology :
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients (70:30 to 95:5) for purity assessment .
- Spectroscopy : (δ 6.8–7.5 ppm for aromatic protons, δ 3.7–4.2 ppm for methoxy groups) and (δ 150–160 ppm for pyridine carbons) .
- Mass Spectrometry : HRMS-ESI for molecular ion confirmation (e.g., [M+H] at m/z 375.12) .
Q. What are the primary biological targets or activities reported for this compound?
- Comparative Analysis : Structural analogs (e.g., pyridine- and methoxybenzyl-containing amines) show antimicrobial and enzyme-modulating activities (Table 1) .
| Compound Feature | Biological Activity | Reference |
|---|---|---|
| 6-Chloropyridinyl substitution | Antimicrobial (Gram-positive) | |
| Methoxybenzyl backbone | Cytochrome P450 inhibition |
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina with PyRx to model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding (e.g., methoxy O–H···N interactions) and hydrophobic contacts .
- MD Simulations : GROMACS for stability analysis (RMSD < 2 Å over 100 ns indicates robust binding) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Tweaking : Introduce substituents (e.g., replacing 6-chloro with 6-fluoro on pyridine) to isolate activity contributors .
- Case Study : notes conflicting antimicrobial results for similar compounds; solvent polarity (DMSO vs. water) during assays significantly alters bioavailability .
Q. How can crystallographic data improve understanding of this compound’s supramolecular interactions?
- Methodology :
- Single-Crystal X-ray Diffraction : Use SHELX for structure refinement. Key parameters: space group , Z = 4, hydrogen-bonding networks (e.g., N–H···O motifs) .
- Graph Set Analysis : Categorize intermolecular interactions (e.g., rings from methoxy-O···H-N contacts) to predict packing efficiency .
Q. What are the optimal reaction conditions for scaling up synthesis while minimizing impurities?
- Methodology :
- Flow Chemistry : Continuous-flow reactors with immobilized Pd catalysts (e.g., Pd/C pellets) enhance reproducibility and reduce metal leaching .
- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation (e.g., benzyl chloride intermediates) in real time .
Methodological Recommendations
- For Structural Characterization : Combine XRD (SHELX) with solid-state NMR to resolve polymorphic ambiguities .
- For Biological Assays : Standardize solvent systems (e.g., 5% DMSO in PBS) to ensure comparability across studies .
- For Computational Studies : Validate force fields (e.g., GAFF2) against experimental thermodynamic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
